molecular formula C11H16N2O2 B13232938 [1-(2-Nitrophenyl)ethyl](propyl)amine

[1-(2-Nitrophenyl)ethyl](propyl)amine

Cat. No.: B13232938
M. Wt: 208.26 g/mol
InChI Key: IKAOZTKDOAJHJV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrophenyl)ethylamine typically involves the nitration of a suitable precursor followed by amination. One common method is the nitration of ethylbenzene to form 2-nitroethylbenzene, which is then subjected to reductive amination with propylamine under catalytic hydrogenation conditions . The reaction conditions often involve the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) and a suitable solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of 1-(2-Nitrophenyl)ethylamine may involve continuous flow processes to ensure consistent quality and yield. The nitration step can be carried out in large reactors with controlled temperature and pressure to optimize the formation of the nitro compound. The subsequent amination step can be performed in high-pressure hydrogenation reactors to achieve efficient conversion to the desired amine .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, Pd/C catalyst, ethanol/methanol solvent.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide), organic solvent (e.g., dichloromethane).

    Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

Major Products:

    Reduction: 1-(2-Aminophenyl)ethylamine.

    Substitution: N-alkylated derivatives of 1-(2-Nitrophenyl)ethylamine.

    Oxidation: Nitroso or nitro derivatives of 1-(2-Nitrophenyl)ethylamine.

Scientific Research Applications

Chemistry: 1-(2-Nitrophenyl)ethylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, 1-(2-Nitrophenyl)ethylamine is used as a probe to study enzyme mechanisms and receptor interactions. It can be labeled with isotopes for use in tracer studies to investigate metabolic pathways .

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in industrial processes .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-[1-(2-nitrophenyl)ethyl]propan-1-amine

InChI

InChI=1S/C11H16N2O2/c1-3-8-12-9(2)10-6-4-5-7-11(10)13(14)15/h4-7,9,12H,3,8H2,1-2H3

InChI Key

IKAOZTKDOAJHJV-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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